3-tert-butyl-2,3-dihydro-1H-indole
Overview
Description
3-tert-butyl-2,3-dihydro-1H-indole, also known as 3-(tert-butyl)indoline, is a chemical compound with the molecular formula C12H17N . It has a molecular weight of 175.27 . The compound is typically stored at 4°C and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17N/c1-12(2,3)10-8-13-11-7-5-4-6-9(10)11/h4-7,10,13H,8H2,1-3H3 . This indicates the presence of a tertiary butyl group attached to an indoline structure.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, indole derivatives are known to undergo a variety of reactions. For instance, they are used in the synthesis of biologically active compounds for the treatment of various disorders .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 175.28 . The compound’s storage temperature is typically 4°C .Scientific Research Applications
Indole Synthesis and Classification
Indole alkaloids have inspired organic chemists to develop various synthesis methods for indole compounds. A review offers a comprehensive classification of all indole syntheses, highlighting nine strategic approaches for constructing the indole nucleus. These methods are crucial in organic chemistry and have a broad spectrum of applications in synthesizing biologically active compounds (Taber & Tirunahari, 2011).
Pharmacokinetics and Protective Roles of Indoles
Indoles, such as indole-3-carbinol (I3C) and its derivatives, exhibit protective effects on chronic liver injuries. Their pleiotropic protective roles are evident in various liver conditions, including hepatitis, hepatic steatosis, and hepatocellular carcinoma. These compounds modulate enzymes relevant to lipid metabolism and viral replication, showcasing their potential in hepatic protection (Wang et al., 2016).
Chemoprotective Properties in Cancer
Indole-3-carbinol (I3C) and its derivatives have been recognized for their chemoprotective properties in breast and prostate cancer. The compounds influence various biological responses, including modulation of transcriptional factors, oxidative stress relief, and inhibition of DNA synthesis. They have shown promising effects in experimental animal models of carcinogenesis (Bradlow, 2008).
Indole Derivatives in Medicinal Chemistry
Indole derivatives have been extensively studied due to their wide range of pharmacological activities. These compounds have been associated with anticancer, anticonvulsant, antimicrobial, and other therapeutic effects. The synthesis and biological significance of indole derivatives are well-documented, offering valuable insights for medicinal chemists in drug discovery (Padmavathi et al., 2021).
Safety and Hazards
Future Directions
Indole derivatives, including 3-tert-butyl-2,3-dihydro-1H-indole, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . Their broad-spectrum biological activities have sparked interest among researchers to synthesize various scaffolds of indole for screening different pharmacological activities .
Mechanism of Action
Target of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors , suggesting that 3-tert-butyl-2,3-dihydro-1H-indole may also interact with various biological targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The exact nature of these interactions and the resulting changes for this compound remain to be elucidated.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that this compound may also affect multiple pathways .
Pharmacokinetics
The introduction of a tert-butyl group into organic molecules is known to increase their lipophilicity, which is important for passage through cell walls . This suggests that this compound may have good bioavailability.
Result of Action
Indole derivatives have been associated with a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may have similar effects.
properties
IUPAC Name |
3-tert-butyl-2,3-dihydro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-12(2,3)10-8-13-11-7-5-4-6-9(10)11/h4-7,10,13H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMHCUGSEVODRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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